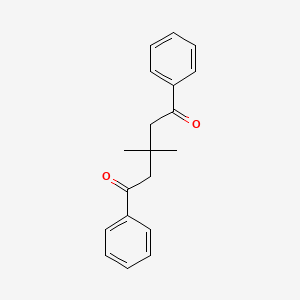
(4-Methylbenzene-1-sulfonyl)(4-methylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylbenzene-1-sulfonyl)(4-methylphenyl)methanone is an organic compound that belongs to the class of sulfonyl compounds. It is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further substituted with a methyl group. This compound is known for its reactivity and is widely used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylbenzene-1-sulfonyl)(4-methylphenyl)methanone typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-methylphenylmethanone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as pyridine, to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include the use of continuous flow reactors to enhance the efficiency and yield of the product. The reaction is carefully monitored to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methylbenzene-1-sulfonyl)(4-methylphenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The sulfonyl group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or primary amines are used in the presence of a base, such as triethylamine.
Major Products
Oxidation: Sulfonic acids
Reduction: Sulfides
Substitution: Sulfonamides or sulfonate esters
Applications De Recherche Scientifique
(4-Methylbenzene-1-sulfonyl)(4-methylphenyl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: Employed in the modification of biomolecules for studying protein functions and interactions.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of dyes, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of (4-Methylbenzene-1-sulfonyl)(4-methylphenyl)methanone involves the reactivity of the sulfonyl group. The sulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical reactions, such as substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylbenzenesulfonyl chloride: Similar in structure but contains a chloride group instead of a ketone.
4-Methylbenzenemethanesulfonyl chloride: Contains a methylene group between the benzene ring and the sulfonyl group.
4-Methylphenylmethanesulfonyl chloride: Similar structure with a methylene group and a sulfonyl chloride group.
Uniqueness
(4-Methylbenzene-1-sulfonyl)(4-methylphenyl)methanone is unique due to the presence of both a sulfonyl group and a ketone group in its structure. This combination of functional groups imparts distinct reactivity and makes it a valuable compound in various chemical transformations and industrial applications.
Propriétés
Numéro CAS |
72818-32-7 |
|---|---|
Formule moléculaire |
C15H14O3S |
Poids moléculaire |
274.3 g/mol |
Nom IUPAC |
(4-methylphenyl)-(4-methylphenyl)sulfonylmethanone |
InChI |
InChI=1S/C15H14O3S/c1-11-3-7-13(8-4-11)15(16)19(17,18)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
Clé InChI |
GNILCJKIIXUICE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)S(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[6-[[bis(prop-2-enyl)amino]methylidene]-5-hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-1,4,7-trioxo-2,3,3a,9,10,11-hexahydroindeno[4,5-h]isochromen-10-yl] acetate](/img/structure/B13994041.png)
![Ethyl 4-{[(4-methyl-1,3-thiazol-2-yl)carbamoyl]amino}benzoate](/img/structure/B13994055.png)
![4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B13994057.png)



![2-[4-(3-chlorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13994072.png)


![1,5-Dimethyl-4,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B13994093.png)
